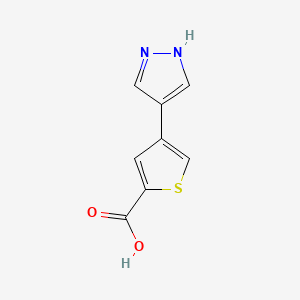
4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method is the cyclization of hydrazine with a suitable carbonyl compound to form the pyrazole ring, which is then reacted with thiophene-2-carboxylic acid under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product .
化学反应分析
Types of Reactions
4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .
科学研究应用
4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism by which 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can contribute to the compound’s electronic properties, influencing its interactions with biological molecules .
相似化合物的比较
Similar Compounds
Pyrazole Derivatives: Compounds like 3(5)-substituted pyrazoles share structural similarities and exhibit similar reactivity.
Thiophene Derivatives: Thiophene-2-carboxylic acid and its derivatives are structurally related and have comparable chemical properties.
Uniqueness
4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C8H6N2O2S |
|---|---|
分子量 |
194.21 g/mol |
IUPAC 名称 |
4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)7-1-5(4-13-7)6-2-9-10-3-6/h1-4H,(H,9,10)(H,11,12) |
InChI 键 |
MTROUHMRVHJPQG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1C2=CNN=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)


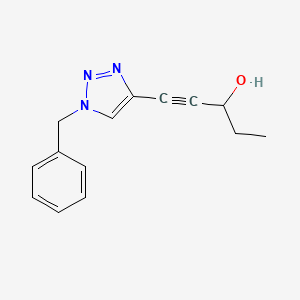
![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)
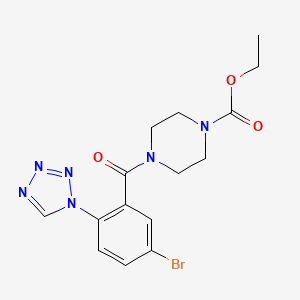
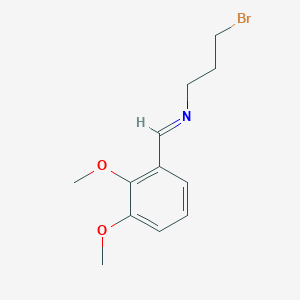
![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
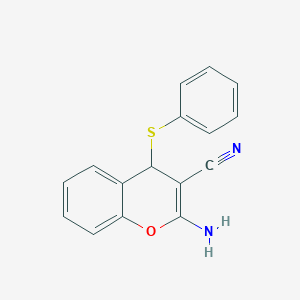
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)
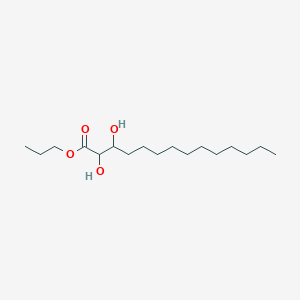
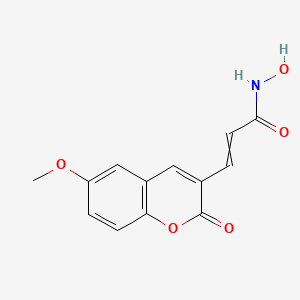
![N-[(2-Bromophenyl)methyl]hex-5-ynamide](/img/structure/B15173528.png)

